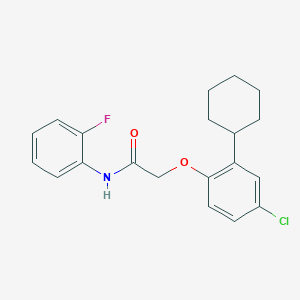
2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a phenoxyethyl group, a chlorophenyl group, a thiophene ring, and a hexahydroquinoline core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the Phenoxyethyl Group: This step involves the nucleophilic substitution reaction where the phenoxyethyl group is introduced using a suitable phenol derivative and an alkyl halide.
Addition of the Chlorophenyl Group: This can be done through a Friedel-Crafts acylation reaction using a chlorobenzene derivative and an acyl chloride.
Incorporation of the Thiophene Ring: This step involves a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, phenol derivatives, under reflux or microwave-assisted conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized organic compounds.
Scientific Research Applications
2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroquinoline-3-carboxylate
- 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C29H26ClNO4S |
|---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
2-phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H26ClNO4S/c1-18-26(29(33)35-14-13-34-22-6-3-2-4-7-22)27(19-9-11-21(30)12-10-19)28-23(31-18)16-20(17-24(28)32)25-8-5-15-36-25/h2-12,15,20,27,31H,13-14,16-17H2,1H3 |
InChI Key |
VCEZUAUWOKWQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)C(=O)OCCOC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11082655.png)
![Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza-](/img/structure/B11082656.png)
![2-{[2-(4-Chloro-3-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11082663.png)

![Ethyl 4-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11082698.png)
![Ethyl 4-{3-[(1-adamantylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B11082701.png)
![3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11082706.png)
![N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11082711.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11082713.png)
![2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11082732.png)
![Dipropan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate](/img/structure/B11082734.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11082737.png)
![1-(4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl)ethan-1-one](/img/structure/B11082743.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11082748.png)
